2-Cyclopenten-1-one
Overview
Description
2-Cyclopenten-1-one is an organic compound with the chemical formula C5H6O. It is a colorless liquid that contains two functional groups: a ketone and an alkene.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopenten-1-one can be synthesized through several methods:
Elimination of α-bromo-cyclopentanone: This method involves the use of lithium carbonate to eliminate α-bromo-cyclopentanone.
Claisen condensation-decarboxylation-isomerization cascades: This method uses unsaturated diesters.
Acid-catalyzed dehydration of cyclopentanediols: This method involves the dehydration of cyclopentanediols to form this compound.
Morita-Baylis-Hillman Reaction: This method uses tributylphosphine or dimethylphenylphosphine as catalysts to react this compound with formalin.
Industrial Production Methods: Industrial production methods for this compound often involve the use of acetonylacetone in a boiling aqueous alkali hydroxide solution .
Chemical Reactions Analysis
2-Cyclopenten-1-one undergoes various types of chemical reactions:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Baylis-Hillman Reaction: This reaction involves the addition of nucleophiles to the α,β-unsaturated ketone.
Michael Reaction: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Diels-Alder Cycloadditions: This reaction involves the addition of dienes to the enone system to form cyclohexene derivatives.
Common Reagents and Conditions:
Organocopper Nucleophiles: Used in conjugate addition reactions.
Silyl Enol Ethers and Siloxanes: Used in Michael reactions.
Dienes: Used in Diels-Alder cycloadditions.
Major Products Formed:
Cyclohexene Derivatives: Formed from Diels-Alder cycloadditions.
Various Substituted Cyclopentenones: Formed from nucleophilic conjugate addition and Michael reactions.
Scientific Research Applications
2-Cyclopenten-1-one has a wide range of applications in scientific research:
Chemistry: Used as a versatile electrophile in various addition reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of various organic compounds and materials.
Mechanism of Action
As an enone, 2-cyclopenten-1-one undergoes typical reactions of α,β-unsaturated ketones. It functions as an electrophile, reacting with nucleophiles to form addition products. The molecular targets and pathways involved in its reactions include nucleophilic conjugate addition, Baylis-Hillman reaction, and Michael reaction .
Comparison with Similar Compounds
2-Cyclopenten-1-one can be compared with other similar compounds:
Cyclopropenone: Contains a three-membered ring with a ketone group.
Cyclobutenone: Contains a four-membered ring with a ketone group.
Cyclohexenone: Contains a six-membered ring with a ketone group.
Cycloheptenone: Contains a seven-membered ring with a ketone group.
Uniqueness: this compound is unique due to its five-membered ring structure and the presence of both a ketone and an alkene functional group, making it a versatile electrophile in various chemical reactions .
Properties
IUPAC Name |
cyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKFMUIJRXWWQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Record name | cyclopentenone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cyclopentenone | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870802 | |
Record name | Cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |
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Molecular Weight |
82.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Cyclopenten-1-one | |
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CAS No. |
930-30-3, 28982-58-3 | |
Record name | 2-Cyclopenten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-30-3 | |
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Record name | Cyclopentenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930303 | |
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Record name | Cyclopentenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028982583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclopentenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73117 | |
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Record name | Cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopenten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.012 | |
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Record name | 2-CYCLOPENTENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0U2IGF9CK | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-cyclopenten-1-one?
A1: this compound has a molecular formula of C5H6O and a molecular weight of 82.10 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have used a variety of spectroscopic techniques to characterize this compound, including infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , ]
Q3: What are some key spectroscopic features of this compound?
A3: Key spectroscopic features of this compound include:
- IR: A strong absorption band around 1710 cm-1 due to the carbonyl (C=O) stretching vibration. []
- NMR: Characteristic proton and carbon chemical shifts associated with the cyclopentenone ring structure. [, ]
Q4: Has this compound been used in any catalytic reactions?
A4: While this compound itself may not be used as a catalyst, it is a valuable building block in organic synthesis and can be found as a reactant or intermediate in various reactions, including Diels-Alder reactions. []
Q5: Are there any examples of this compound derivatives being used as catalysts?
A5: This specific question is not addressed in the provided abstracts.
Q6: Have computational methods been applied to study this compound?
A6: Yes, density functional theory (DFT) calculations have been used to study the conformational properties of this compound and its derivatives. These calculations have been used to generate theoretical spectra (IR and Raman) and to explore the potential energy surface of the molecule. []
Q7: How do structural modifications to this compound affect its biological activity?
A7: Research on cyclic α-keto enamines, a class of compounds structurally related to this compound, has shown that modifications to the amino moiety, carbocyclic ring size, and methyl group substitutions significantly impact cooling activity. For example, incorporating an oxygen atom into the this compound ring, specifically forming a furanone derivative, led to a substantial increase in cooling activity compared to the parent compound. []
Q8: What is the impact of the cyclopentenone ring on the biological activity of prostaglandins?
A8: The cyclopentenone ring in prostaglandins, specifically cyclopentenone prostaglandins (cyPGs), plays a crucial role in their ability to activate the heat shock factor 1 (HSF1). This activation, in turn, induces the expression of heat shock protein 70 (hsp70), contributing to their anti-inflammatory effects. []
Q9: How does the reactivity of this compound derivatives with glutathione relate to their impact on cell growth?
A9: Studies examining cigarette smoke extract components found a potential correlation between the reactivity of this compound derivatives with glutathione (GSH) and their effect on inhibiting cell growth. Compounds exhibiting higher reactivity with GSH, such as trans-2-pentenal, demonstrated a more pronounced inhibitory effect on both carcinoma and normal cells. This suggests that the ability to form GSH adducts might play a role in the cellular response to these compounds. []
Q10: Are there any reported in vivo studies investigating the anti-inflammatory effects of this compound?
A10: Yes, a study using a rat paw carrageenin edema model demonstrated that this compound exhibited anti-inflammatory properties in vivo. This effect was linked to the activation of HSF1 and the subsequent expression of hsp72 in the inflamed tissue. []
Q11: What in vitro models have been used to study the effects of this compound derivatives?
A11: Oviductal assays using hamster oviducts were employed to investigate the effects of this compound derivatives on ciliary beat frequency, oocyte pickup rate, and infundibular smooth muscle contraction. These studies aimed to assess the potential toxicity of these compounds on oviductal function. []
Q12: What are some potential applications of this compound and its derivatives?
A12: Based on current research, potential applications of this compound and its derivatives include:
- Anti-inflammatory agents: The ability of cyPGs and this compound to activate the heat shock response suggests potential therapeutic applications in treating inflammatory diseases. []
- Flavor and Fragrance Industry: Derivatives like 3-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one and 5-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one, found in roasted dark malt, possess intense cooling properties and are of interest as flavoring agents. [, , ]
- Synthetic building blocks: The unique reactivity of the cyclopentenone ring makes it a versatile starting material in various organic synthesis reactions, leading to the development of new compounds with potential applications in different fields. [, , , , ]
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